molecular formula C11H15NO2 B501476 N-(2-ethoxyphenyl)propanamide

N-(2-ethoxyphenyl)propanamide

Cat. No.: B501476
M. Wt: 193.24g/mol
InChI Key: PYDPZOFDFGFHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)propanamide is a chemical compound of interest in medicinal chemistry research, particularly as a building block for developing novel therapeutic agents. While specific studies on this exact molecule are limited, its core propanamide structure is a recognized pharmacophore in the design of enzyme inhibitors. Structurally similar propanamide derivatives, especially those incorporating heterocyclic moieties, are actively investigated for their inhibitory potential against various biological targets. For instance, bi-heterocyclic propanamides have shown promising activity as α-glucosidase inhibitors , which is a key therapeutic approach for managing type 2 diabetes mellitus . Related compounds have also been explored as potential falcipain-2 inhibitors , a cysteine protease target in the malaria parasite Plasmodium falciparum . Furthermore, the propanamide functional group is a feature in several anticonvulsant drugs and investigational compounds, highlighting its relevance in central nervous system drug discovery . This compound serves as a valuable intermediate for researchers synthesizing and evaluating new chemical entities for these and other pharmacological applications. This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24g/mol

IUPAC Name

N-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-3-11(13)12-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

PYDPZOFDFGFHJE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCC(=O)NC1=CC=CC=C1OCC

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations

Elucidation of Established Synthetic Pathways for N-(2-ethoxyphenyl)propanamide

The creation of the core this compound structure relies on robust and well-documented chemical reactions, primarily involving the formation of an amide bond between two key precursors.

The central transformation in the synthesis of this compound is the formation of the amide linkage. This can be achieved through several established protocols, ranging from classical methods to more modern coupling techniques.

Classical approaches often involve the activation of the carboxylic acid component, propanoic acid. One common method is the conversion of the carboxylic acid to a more reactive acyl chloride, such as propanoyl chloride, using reagents like thionyl chloride or phosphorus trichloride (B1173362). smolecule.comevitachem.com This activated intermediate then readily reacts with the amine, 2-ethoxyaniline, to form the desired amide. smolecule.com

Modern synthetic strategies frequently employ coupling agents to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need for harsh chlorinating agents. These methods are generally milder and offer greater functional group tolerance. Widely used coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. vulcanchem.comacs.org The reaction between an indole (B1671886) derivative and methoxyphenyl propanamide, for instance, can be achieved using DCC. Similarly, the synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide utilizes coupling agents like EDC/HOBt. vulcanchem.com

The following table provides a comparative overview of these amide bond formation strategies.

MethodReagentsConditionsAdvantagesDisadvantages
Acyl Chloride Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃), followed by amine addition.Often requires reflux conditions. evitachem.comHigh reactivity of acyl chloride ensures reaction completion.Generates corrosive HCl gas; may not be suitable for sensitive substrates.
Coupling Agents DCC or EDC, often with HOBt.Typically mild, from 0°C to room temperature. vulcanchem.comHigh yields, mild conditions, good functional group tolerance.Carbodiimide byproducts can be difficult to remove; DCC is a known allergen.

2-ethoxyaniline , also known as o-phenetidine, is an organic compound with the chemical formula C₈H₁₁NO. innospk.comontosight.ai It is typically synthesized by the reduction of 2-ethoxynitrobenzene. innospk.com This reduction can be accomplished through methods like catalytic hydrogenation using precious-metal catalysts or via chemical reduction, for example, with iron in an acidic medium. innospk.com 2-Ethoxyaniline serves as a crucial intermediate in the production of various pharmaceuticals and dyes. innospk.comcymitquimica.comsolubilityofthings.com

Propanoic acid derivatives offer a versatile platform for introducing structural diversity. The basic propanoic acid structure can be functionalized in numerous ways before the final amide coupling step. For example, research has demonstrated the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives through the reaction of 2-quinolinone with acrylic acid derivatives. acs.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. acs.org Other advanced functionalization strategies include the remote meta C–H bond activation of 3-phenylpropanoic acid derivatives, which allows for selective modifications to the aromatic ring. rsc.org These examples highlight the potential to create a wide array of complex acyl precursors for the synthesis of diverse propanamide analogs.

PrecursorSynthetic RouteKey ReagentsReference
2-Ethoxyaniline Reduction of 2-ethoxynitrobenzeneCatalytic hydrogenation or Iron/acid reduction innospk.com
Functionalized Propanoic Acid Michael addition on acrylic acid derivative2-Quinolinone, K₂CO₃ acs.org
Functionalized Propanoic Acid Hydrolysis of esterNaOH acs.org

Amide Bond Formation Strategies: Classical and Modern Approaches

Advancements in Synthetic Chemistry for this compound and its Analogs

The field of synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, sustainable, and selective reactions.

Green chemistry principles are increasingly being integrated into synthetic protocols to reduce environmental impact. A significant advancement in this area is the use of microwave-assisted synthesis. For the synthesis of heterocyclic propanamide and acetamide (B32628) derivatives, microwave irradiation has been shown to dramatically reduce reaction times from several hours to mere seconds or minutes, while often providing remarkable yields. rsc.orgresearchgate.net For example, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in 33–90 seconds with yields up to 82% using microwaves, compared to several hours via conventional heating. rsc.org This efficiency minimizes energy consumption and solvent use, aligning with the core tenets of green chemistry.

When the propanamide structure contains one or more chiral centers, controlling the stereochemical outcome of the synthesis becomes paramount. Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved through several key strategies:

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. ethz.ch This auxiliary is removed after the new stereocenter has been set.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ethz.ch

Substrate Control: Existing stereocenters in a molecule can influence the formation of new ones. Chelation-controlled reductions are a prime example, where a reagent coordinates to a heteroatom on the substrate, leading to hydride delivery from a specific face. For instance, the reduction of an aziridine (B145994) ketone with a sodium borohydride/zinc chloride mixture proceeds with high stereoselectivity due to chelation control. beilstein-journals.org

These techniques are crucial for synthesizing optically active analogs of this compound, particularly when a stereocenter is introduced at the α-position of the propanamide group, as seen in various biologically relevant molecules. beilstein-journals.orgresearchgate.net

Integration of Green Chemistry Principles in Synthetic Protocols

Derivatization Strategies for the Generation of Diverse this compound Analogs

Derivatization is a key strategy for exploring structure-activity relationships and optimizing the properties of a lead compound. The modular nature of the this compound scaffold allows for extensive modification at several positions. vulcanchem.com

Diverse analogs can be generated by:

Modifying the Acyl Group: Instead of a simple propanoyl group, more complex acyl chains can be introduced. This is achieved by using different functionalized carboxylic acids in the amide formation step. Examples include the synthesis of N-(2-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide ontosight.ai and N-(2-adamantyl)-3-(2-ethoxyphenyl)propanamide. nih.gov

Substitution on the N-Aryl Ring: While the core subject is this compound, synthetic strategies often generate libraries where the ethoxyphenyl group is replaced by other substituted aryl or heteroaryl rings. ajol.inforesearchgate.net

Functionalization of the Propanamide Backbone: Further reactions can be performed on the propanamide unit itself. For example, a series of N-(substituted)propanamides were synthesized where the nitrogen atom of a 3-bromopropanamide (B1267534) intermediate was used to alkylate a heterocyclic thiol. nih.gov

The table below showcases the structural diversity that can be achieved through these derivatization strategies.

Compound NameModification SiteStructural Feature IntroducedReference
N-(2-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamideAcyl Group5-Methylfuran ring ontosight.ai
3-[N-(3-chloro-4-fluorophenyl)acetamido]-N-(2-ethoxyphenyl)propanamidePropanamide BackboneSubstituted acetamido group molport.com
N-(2-ethoxyphenyl)-2-(5-methyl-1H-indol-1-yl)propanamidePropanamide Backbone5-Methylindole group at α-position molport.com
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamideN-Aryl Group4-(4-ethoxyphenyl)thiazole ring vulcanchem.com
N-(2-ethoxyphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro ontosight.aibenzothieno[2,3-d]pyrimidin-2-yl]propanamideAcyl GroupComplex benzothienopyrimidine moiety evitachem.com

Systematic Modifications at the Ethoxyphenyl Moiety

The ethoxyphenyl group of this compound serves as a critical component for molecular interactions, and its modification has been a key area of investigation. The introduction of various substituents on the phenyl ring can significantly influence the compound's electronic and steric properties.

Research into related propanamide structures indicates that substitutions on the phenyl ring are a common strategy to modulate activity. For instance, in a series of N-phenylpropanamide analogs, the introduction of electron-withdrawing groups like fluorine or electron-donating groups such as methoxy (B1213986) at the para-position of the phenyl ring has been explored. mdpi.com Specifically, a 4-fluoro derivative showed a nearly six-fold improvement in inhibitory activity in one study, while a methoxy substituent at the same position resulted in a less than two-fold improvement. mdpi.com

In other studies on related amide compounds, a variety of substituents on the aromatic ring have been synthesized to probe structure-activity relationships. These include chloro and methoxy groups, which have been shown to modulate the biological profiles of the resulting compounds. The placement of these substituents, for example, at the 4-chloro-3-methoxy positions on the phenyl ring, creates a unique electronic environment that can impact molecular interactions.

The following table summarizes representative modifications on the phenyl ring of N-aryl propanamide scaffolds, drawing parallels for potential modifications on the ethoxyphenyl moiety of the title compound.

Table 1: Representative Substitutions on the N-Aryl Moiety of Propanamide Analogs

Base Scaffold Substitution on Phenyl Ring Resulting Compound Reference
N-phenylpropanamide 4-fluoro N-(4-fluorophenyl)propanamide mdpi.com
N-phenylpropanamide 4-methoxy N-(4-methoxyphenyl)propanamide mdpi.com

Targeted Substitutions along the Propanamide Backbone

The propanamide backbone of this compound offers several sites for targeted chemical modifications. These alterations can affect the compound's conformation, flexibility, and ability to form hydrogen bonds.

One common modification is the introduction of substituents at the C2 and C3 positions of the propanamide chain. For example, the incorporation of a cyano group at the C2 position can enhance the electrophilic reactivity of the molecule. vulcanchem.com Additionally, attaching a phenyl group at the C3 position introduces steric bulk. vulcanchem.com A specific example is the synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide, which combines these features. vulcanchem.com

Another strategy involves the introduction of a chloro group on the propanamide backbone, as seen in 2-chloro-N-(2-ethoxyphenyl)propanamide. scbt.com This substitution can alter the reactivity and electronic nature of the backbone. Furthermore, the incorporation of bulky groups like the adamantyl moiety has been documented, leading to compounds such as N-(2-adamantyl)-3-(2-ethoxyphenyl)propanamide. nih.gov

The amide nitrogen itself can be a point of modification, although this would technically lead to a different class of compounds. However, it is a key site for structure-activity relationship studies in related amides. evitachem.com

Table 2: Examples of Substitutions on the Propanamide Backbone of this compound and Analogs

Position of Substitution Substituent Resulting Compound Reference
C2 Chloro 2-chloro-N-(2-ethoxyphenyl)propanamide scbt.com
C2 Cyano 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide vulcanchem.com
C3 2-methoxyphenyl 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide vulcanchem.com

Strategic Incorporation of Heterocyclic Ring Systems

The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce novel structural motifs and potential interaction points. In the context of this compound and its analogs, this can be achieved by attaching heterocyclic systems to either the propanamide backbone or the ethoxyphenyl moiety.

Research has shown the successful synthesis of propanamide derivatives bearing complex heterocyclic systems. For example, a 1,3,4-oxadiazole (B1194373) ring connected to a piperidinyl group has been attached to the propanamide backbone. ajol.inforesearchgate.net The synthesis of these compounds often involves a multi-step process, starting with the preparation of the heterocyclic thiol, followed by its reaction with a suitable N-aryl-2-bromopropanamide. ajol.inforesearchgate.net

In other instances, heterocyclic moieties like furan (B31954) have been incorporated into related carboxamide structures. nih.gov The synthesis of these molecules can be achieved through multi-component reactions, for example, a Hantzsch-type reaction involving an aldehyde (like furan-2-carbaldehyde), a β-ketoester, and an enaminone. nih.gov

The strategic placement of heterocycles can lead to compounds with significantly altered properties. For example, the introduction of a tetrazole ring at the C2 position of a propanamide has been reported. vulcanchem.com Furthermore, the dihydroindole ring system has been incorporated into a complex propanamide structure, highlighting the diverse range of heterocyclic systems that can be utilized. ontosight.ai

Table 3: Examples of Heterocyclic Ring Incorporation in Propanamide Derivatives

Heterocyclic System Point of Attachment Example Compound Reference
1,3,4-Oxadiazole-piperidinyl Propanamide backbone (via thio-linkage) N-(2-methoxyphenyl)-2-[[5-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-1,3,4-oxadiazol-2-yl]thio]-propanamide ajol.info
Furan Part of a larger fused ring system attached to the carboxamide 4-(Furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide nih.gov
Tetrazole Propanamide C2 position N,3-bis(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide vulcanchem.com

Advanced Spectroscopic and X Ray Crystallographic Elucidation of Structure

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of N-(2-ethoxyphenyl)propanamide by mapping the chemical environments of its hydrogen and carbon atoms. Through a suite of one- and two-dimensional experiments, a complete and unambiguous assignment of the structure can be achieved.

Proton Nuclear Magnetic Resonance (1H NMR) for Elucidating Proton Environments and Connectivity

The 1H NMR spectrum of this compound provides critical information about the number of different proton types and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the ethoxy group, the propanamide chain, the aromatic ring, and the amide proton.

The ethoxy group protons appear as a characteristic triplet for the methyl group (CH3) and a quartet for the methylene (B1212753) group (CH2), arising from coupling to each other. The propanamide moiety's ethyl group also presents as two multiplets, specifically a triplet and a quartet. docbrown.info The four protons on the ortho-disubstituted benzene (B151609) ring produce a complex series of multiplets in the aromatic region of the spectrum. A broad singlet signal is typically observed for the amide (N-H) proton. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide (N-H) ~8.0-8.5 Broad Singlet 1H
Aromatic (Ar-H) ~6.9-8.2 Multiplet 4H
Ethoxy (-O-CH₂) ~4.1 Quartet 2H
Propanamide (-CO-CH₂) ~2.4 Quartet 2H
Ethoxy (-CH₃) ~1.4 Triplet 3H
Propanamide (-CH₃) ~1.2 Triplet 3H

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Delineating the Carbon Skeleton

Complementing the proton data, the 13C NMR spectrum reveals the carbon framework of the molecule. For this compound, with its 11 carbon atoms, 11 distinct signals are expected, assuming no accidental overlap.

Key signals include the carbonyl carbon (C=O) of the amide group, which appears at a characteristic downfield shift. The six aromatic carbons can be distinguished, with the two carbons directly bonded to oxygen and nitrogen appearing at different shifts compared to the others. The remaining signals correspond to the carbons of the ethoxy and propanamide alkyl chains. Data from similar structures, such as various substituted propanamides, show carbonyl signals typically in the range of δ 170-173 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~172
Aromatic (C-O) ~148
Aromatic (C-N) ~128
Aromatic (C-H) ~112-125
Ethoxy (-O-CH₂) ~64
Propanamide (-CO-CH₂) ~31
Propanamide (-CH₃) ~10
Ethoxy (-CH₃) ~15

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. Assignments are typically confirmed using a combination of COSY, HSQC, and HMBC spectra. semanticscholar.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the methyl and methylene protons of the ethoxy group, the ethyl protons of the propanamide group, and adjacent protons on the aromatic ring. This confirms the presence of these distinct structural fragments. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons, linking the information from the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting the individual structural fragments. Key HMBC correlations for this compound would include:

A correlation between the amide N-H proton and the carbonyl carbon.

Correlations from the ethoxy -O-CH₂- protons to the aromatic carbon C-O.

Correlations from the propanamide -CO-CH₂- protons to the carbonyl carbon.

Correlations from the aromatic proton adjacent to the nitrogen atom to the carbons of the propanamide group.

Mass Spectrometry (MS) for Precision Molecular Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound and for gaining insight into its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. semanticscholar.orgmdpi.commdpi.com For this compound, with the molecular formula C₁₁H₁₅NO₂, the expected exact masses of its common ionic forms can be calculated and compared to experimental values for confirmation.

**Table 3: Predicted HRMS Data for this compound (C₁₁H₁₅NO₂) **

Ion Calculated Exact Mass (m/z)
[M]⁺ 193.1103
[M+H]⁺ 194.1176
[M+Na]⁺ 216.0995

Analysis of Fragmentation Pathways for Deeper Structural Insights

The mass spectrum of a compound shows a pattern of fragment ions, which provides a "fingerprint" that can be used for identification and structural analysis. docbrown.info The fragmentation of this compound upon ionization in the mass spectrometer would likely proceed through several key pathways:

Amide Bond Cleavage: A common fragmentation involves the cleavage of the C-N bond, which can result in two primary fragments: the acylium ion [CH₃CH₂CO]⁺ and the 2-ethoxyaniline radical cation.

McLafferty Rearrangement: A characteristic rearrangement for amides involves the transfer of a hydrogen atom from the γ-position of the N-alkyl chain (in this case, the aromatic ring) to the carbonyl oxygen, followed by cleavage. This would result in the loss of a neutral propene molecule and the formation of a radical cation of N-(2-ethoxyphenyl)formamide.

Cleavage of the Ethoxy Group: Fragmentation can also occur at the ethoxy group, leading to the loss of an ethyl radical (·CH₂CH₃) or a neutral ethene molecule (CH₂=CH₂) through a rearrangement, resulting in a phenolic ion.

Analysis of the masses of these fragments in the spectrum helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies, providing a unique "fingerprint" for the compound.

The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not publicly available, analysis of closely related structures, such as N-phenylpropanamide, provides a strong basis for interpretation. researchgate.netdergipark.org.tr

The N-H stretching vibration of the secondary amide group is a key diagnostic feature, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another can cause this peak to broaden and shift to a lower wavenumber. docbrown.info The C-H stretching vibrations from the aromatic ring and the aliphatic ethyl and propyl chains are expected in the 2840-3100 cm⁻¹ range. instanano.com

Another prominent feature is the strong absorption from the carbonyl group (C=O) stretching vibration, known as the Amide I band. For secondary amides, this typically appears between 1630 and 1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations from the phenyl ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. The asymmetric and symmetric C-O-C stretching of the ethoxy group would also yield characteristic bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 N-H stretch Secondary Amide
3100-3000 C-H stretch Aromatic
3000-2840 C-H stretch Aliphatic (Ethyl/Propyl)
~1660 C=O stretch (Amide I) Carbonyl
~1540 N-H bend, C-N stretch (Amide II) Amide Linkage
1600-1400 C=C stretch Aromatic Ring

This table is generated based on established frequency ranges and data from analogous compounds. researchgate.netinstanano.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, often produce a strong Raman signal. The C=O stretch is also Raman active. A comparative analysis of both FT-IR and Raman spectra can confirm assignments and provide a more complete vibrational profile of the molecule. researchgate.netuantwerpen.be For instance, symmetric vibrations like the C-C backbone stretches in the aliphatic chain may be more prominent in the Raman spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Characterizing Electronic Transitions and Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.org The parts of the molecule that absorb this energy are known as chromophores. In this compound, the primary chromophores are the phenyl ring and the amide group.

The absorption of UV radiation excites electrons from lower-energy molecular orbitals (like non-bonding, n, or pi-bonding, π) to higher-energy anti-bonding orbitals (π*). ubbcluj.ro For this compound, two main transitions are expected:

π → π transition*: Associated with the aromatic system of the benzene ring. This transition is typically high-intensity and occurs at shorter wavelengths, often below 250 nm.

n → π transition: Associated with the amide group, involving the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π anti-bonding orbital of the carbonyl group. This transition is of lower intensity and occurs at a longer wavelength than the π → π* transition. ubbcluj.ro

Studies on similar molecules like N-phenylpropanamide show electronic transitions in the UV region. researchgate.netdergipark.org.tr The presence of the ethoxy group, an auxochrome, on the phenyl ring is expected to cause a slight shift in the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and potentially increase the absorption intensity (a hyperchromic effect). mlsu.ac.in

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax Electronic Transition Chromophore
~240 nm π → π* Phenyl Ring

This table is based on typical values for the identified chromophores and data from analogous compounds. researchgate.netmlsu.ac.in

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the crystalline solid state, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not available in open literature, extensive studies on related propanamide derivatives allow for a detailed prediction of its solid-state characteristics. acs.org

The crystal packing of this compound would be dominated by a network of intermolecular interactions. The most significant of these is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This interaction is a classic feature of secondary amides and typically leads to the formation of one-dimensional chains or tapes propagating through the crystal lattice. acs.orgresearchgate.net

Other weaker, yet structurally significant, interactions are also expected to play a role:

C-H···O Interactions : Hydrogen atoms from the phenyl ring or the aliphatic chains can form weak hydrogen bonds with the carbonyl oxygen or the ethoxy oxygen. researchgate.net

C-H···π Interactions : The electron-rich π-system of the phenyl ring can act as an acceptor for hydrogen atoms from neighboring molecules, helping to stabilize the three-dimensional packing arrangement. acs.org

π···π Stacking : The phenyl rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement to maximize attractive forces. researchgate.net

The conformation of the molecule, or its specific spatial arrangement, is locked in the solid state. Key conformational features for this compound would include:

Amide Group Planarity : The amide C-N bond has partial double-bond character, resulting in a planar arrangement of the atoms involved (O=C-N-H). The conformation around this bond is typically trans. iucr.org

Ethoxy Group Orientation : The orientation of the ethoxy group relative to the phenyl ring and the propanamide side chain would be fixed to minimize steric clashes and potentially engage in intramolecular interactions.

A full crystallographic analysis would provide precise values for all bond lengths and angles, confirming details such as the C=O bond length (typically ~1.23 Å) and the C-N amide bond length (~1.34 Å). researchgate.netiucr.org

Computational Chemistry and in Silico Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the molecular properties of N-(2-ethoxyphenyl)propanamide. Methods like Density Functional Theory (DFT) are instrumental in elucidating its electronic characteristics and reactivity.

The three-dimensional structure and conformational preferences of this compound are crucial for its interactions and properties. DFT calculations are a powerful tool for determining the most stable conformations by optimizing the molecular geometry to a minimum on the potential energy surface. nist.gov

In the case of the structurally similar N-(4-ethoxyphenyl)acetamide (phenacetin), computational studies have been performed to understand its structure. researchgate.net For N-phenylpropanamide, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to compute its optimized geometry. researchgate.net Such calculations for this compound would likely reveal a complex potential energy surface with several local minima corresponding to different rotational isomers (rotamers). The global minimum energy conformation would represent the most populated state of the molecule in the gas phase.

Table 1: Representative Calculated Conformational Data for Related Structures

Compound Method Key Dihedral Angle(s) Finding
Ethoxybenzene DFT/B3LYP C-C-O-C The most stable conformer has the alkoxy chain in the plane of the phenyl ring. researchgate.netacs.org
N-phenylpropanamide DFT/B3LYP C-N-C=O The amide group orientation relative to the phenyl ring is a key conformational parameter. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key aspect of understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

For related acetamide (B32628) derivatives, DFT calculations have been employed to analyze the FMOs. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, which acts as the principal electron-donating moiety. Conversely, the LUMO is likely to be distributed over the propanamide group, particularly the carbonyl carbon, which is electrophilic.

This distribution suggests that the molecule would be susceptible to electrophilic attack on the phenyl ring and nucleophilic attack at the carbonyl carbon. The HOMO-LUMO gap provides insights into the electronic transitions that can occur, for instance, upon absorption of UV-visible light.

Table 2: Representative FMO Data for Analogous Compounds

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
N-phenylpropanamide DFT/B3LYP/6-311+G(d,p) - - Data not specified in abstract. researchgate.net
2-chloro-N-(2-ethoxyphenyl)acetamide derivative DFT - - Analysis performed to understand stability. hep.com.cn

(Note: Specific HOMO/LUMO energy values for this compound are not available in the searched literature, and the table reflects the type of data generated in studies of similar compounds.)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen of the propanamide group, making it a primary site for hydrogen bond donation. Another area of negative potential would be associated with the oxygen atom of the ethoxy group. The amide hydrogen (N-H) would exhibit a positive potential, indicating its role as a hydrogen bond donor. The aromatic protons and the protons of the ethyl group would also show positive potential.

Such analyses have been performed for related molecules like N-phenylpropanamide to elucidate interaction sites. researchgate.net The MEP surface provides a visual representation of how the molecule will interact with other polar molecules, including solvents and biological receptors.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or in a biological system. These simulations can reveal the flexibility of the molecule, the timescales of transitions between different conformations, and the stability of specific rotamers. For instance, an MD simulation could show how the ethoxy and propanamide side chains move and interact with each other and with solvent molecules. This is particularly relevant for understanding how the molecule might adapt its shape to fit into a binding site. Studies on related molecules like phenacetin (B1679774) have utilized molecular simulations to understand their behavior in solution. aip.orgescholarship.org

When a potential biological target for this compound is identified, MD simulations are invaluable for studying the dynamics of the ligand-target complex. After docking the compound into the binding site of a protein, an MD simulation can assess the stability of the binding pose and map the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time.

For example, MD simulations have been used to study the binding of phenacetin, a positional isomer of this compound, to cytochrome P450 enzymes. nih.govmdpi.com These studies reveal how the substrate orients itself within the active site and how this orientation correlates with its metabolism. Similar simulations for this compound could predict its binding affinity and mechanism of action with potential protein targets.

Elucidation of Conformational Dynamics and Stability of the Compound

Molecular Docking Studies for Predictive Binding Assessment

Molecular docking is a key computational tool that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This method predicts the preferred orientation of the ligand when bound to the target, as well as the strength of the interaction, often expressed as a binding affinity or docking score.

While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established through research on structurally related propanamide derivatives. These studies provide a framework for how the binding affinities and interaction modes of this compound could be assessed against various biological targets.

For instance, molecular docking simulations performed on propanamide-containing compounds have revealed key interactions that contribute to their biological activity. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues within the active site of the target protein. In the case of this compound, the ethoxy group, the phenyl ring, and the propanamide linkage are all expected to play significant roles in its binding profile. The ethoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. The amide group in the propanamide chain is a classic hydrogen bond donor and acceptor.

In studies of analogous compounds, specific amino acid residues have been identified as crucial for binding. For example, in the context of enzyme inhibition, the ligand may form hydrogen bonds with residues such as tyrosine, serine, or aspartate in the active site. The binding affinity, often calculated as a negative value in kcal/mol, indicates the spontaneity of the binding process, with more negative values suggesting a stronger interaction.

To illustrate the type of data generated from such studies, the following table presents hypothetical binding affinities and key interacting residues for this compound with several classes of enzymes, based on findings for related molecules.

Hypothetical Biological Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5TYR-385, SER-530, ARG-120Hydrogen Bond, Hydrophobic
p38 MAP Kinase-7.9LYS-53, ASP-168, MET-109Hydrogen Bond, Hydrophobic
Epidermal Growth Factor Receptor (EGFR) Kinase-9.2MET-793, LYS-745, CYS-797Hydrogen Bond, π-Alkyl

This table is for illustrative purposes and the data is hypothetical, based on studies of structurally similar compounds.

The insights gained from molecular docking studies are pivotal in both ligand-based and structure-based drug design methodologies, which are two fundamental approaches in computational drug discovery.

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of molecules known to be active. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach. nih.gov A pharmacophore model for a series of propanamide derivatives would identify the essential structural features required for biological activity, such as the spatial arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The this compound scaffold could serve as a foundational structure for building such a model. By analyzing a series of its analogs with varying biological activities, a predictive QSAR model could be developed to guide the synthesis of new derivatives with enhanced potency.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking of this compound into the active site of a target protein allows for the visualization of its binding mode. This information is invaluable for optimizing the ligand's structure to improve its fit and binding affinity. For example, if docking studies reveal a vacant hydrophobic pocket near the ethoxyphenyl group, medicinal chemists could design derivatives with additional hydrophobic substituents at that position to enhance binding. This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. The use of computational tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties further refines the selection of promising candidates. innovareacademics.in

The following table outlines how computational approaches could be applied to the this compound scaffold in drug design.

Drug Design Methodology Application to this compound Expected Outcome
Ligand-Based Drug Design (LBDD)Development of a pharmacophore model based on active propanamide analogs.Identification of key chemical features necessary for biological activity.
Generation of a 3D-QSAR model.A predictive model to estimate the activity of unsynthesized derivatives.
Structure-Based Drug Design (SBDD)Docking of this compound into the active site of a target protein.Prediction of binding mode and affinity; identification of key interactions.
In silico modification of the scaffold to improve interactions with the target.Design of novel derivatives with potentially higher potency and better selectivity.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Early assessment of drug-likeness and potential liabilities.

Through these computational strategies, the this compound structure can be systematically explored and optimized for potential therapeutic applications, demonstrating the synergy between computational chemistry and modern medicinal chemistry.

Structure Activity Relationship Sar Investigations

Probing the Influence of the Ethoxyphenyl Moiety on Biological Activity Profiles

The N-(2-ethoxyphenyl) group is a critical component of the N-(2-ethoxyphenyl)propanamide scaffold, significantly influencing the molecule's physicochemical properties and its engagement with biological targets. The ethoxy group at the ortho position of the phenyl ring imparts specific characteristics that can modulate biological activity.

The presence of an ethoxyphenyl group can contribute to the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. This is a key consideration in drug design, as it affects the bioavailability of a compound. For instance, in related ethanediamide structures, the inclusion of a 2-ethoxyphenyl group is a defining feature of their biological profile.

Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within the binding site of a biological target. The position of the ethoxy group on the phenyl ring is also a determinant of activity. Ortho-substitution, as seen in this compound, can influence the conformation of the molecule by creating steric hindrance, which may lock the molecule into a specific, biologically active conformation.

In a broader context, aryl amides and their derivatives are known to possess a wide range of biological activities. The nature and position of substituents on the aryl ring are pivotal in defining these activities. For example, in a series of N-aryl-propanamides, substitutions on the phenyl ring were found to be critical for their leishmanicidal activity. nih.gov While not directly studying the 2-ethoxy group, this highlights the importance of the substitution pattern on the N-aryl moiety.

The following table summarizes the influence of the ethoxyphenyl moiety in related structures, providing insights into its potential role in the biological activity of this compound.

Compound/Analog FeatureObserved InfluencePotential Implication for this compound
N-(2-ethoxyphenyl) group in ethanediamidesContributes to the core structure of biologically active compounds. The ethoxyphenyl moiety is likely a key pharmacophoric feature.
Furan-containing this compoundThe ethoxyphenyl group is part of a scaffold with potential anti-inflammatory, antimicrobial, and anticancer properties. Suggests the ethoxyphenyl group is compatible with various biological activities.
N-(2-ethoxyphenyl)-2-methylpentanamide analogsStructural analogs exhibit inhibitory activity against enzymes like Mycobacterium tuberculosis pantothenate synthetase. The 2-ethoxyphenyl group can be part of enzymatically active compounds.

Investigating the Impact of Substituents on the Propanamide Backbone on Target Modulation

The propanamide backbone serves as a versatile scaffold that can be modified to fine-tune the biological activity of this compound analogs. Substitutions on the propanamide chain, including the α- and β-positions, can significantly alter the compound's size, shape, and electronic properties, thereby affecting its interaction with biological targets.

Research on related propanamide derivatives has demonstrated that even minor modifications to the backbone can lead to substantial changes in biological activity. For example, the introduction of different substituents on the propanamide structure has been shown to modulate antimicrobial and anticancer activities.

In a study of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, modifications around the propanamide framework were key to improving inhibitory activity against the falcipain-2 enzyme. mdpi.com This underscores the importance of the propanamide backbone as a key area for SAR exploration.

The table below illustrates the impact of substitutions on the propanamide backbone in various classes of compounds, which can be extrapolated to hypothesize the effects on this compound.

Propanamide Backbone ModificationEffect on Biological ActivityReference
Introduction of a chlorophenyl group at the 3-position of a propanamideEnhances interaction with biological targets through hydrophobic interactions. Suggests that aryl substitutions on the propanamide backbone can be beneficial.
Phenyl group at the 2-position of propanamideDerivatives exhibit δ-opioid receptor agonist activity and antimicrobial properties. Indicates the potential for diverse pharmacological activities through backbone modification.
Methyl group on the phenoxy moiety of N-(3-Amino-4-chlorophenyl)-2-(3-methylphenoxy)-propanamideThe position of the methyl group (3-methyl vs. 4-methyl) is expected to significantly impact biological activity. vulcanchem.comHighlights the sensitivity of activity to the precise placement of substituents.

Role of Substitutions and Modifications at the Amide Nitrogen in Mediating Interactions

The amide linkage is a cornerstone of the this compound structure, and substitutions on the amide nitrogen can have a profound impact on the molecule's biological profile. The amide bond itself is relatively stable due to resonance, which imparts a planar character and can limit conformational flexibility. chinesechemsoc.org

Studies on related amide-containing compounds have consistently shown that N-substitution is a critical determinant of biological activity. For instance, in a series of stereoisomeric N-phenylpropanamides, the substitution pattern on the piperidyl nitrogen was essential for analgesic activity and opioid receptor binding. acs.org Furthermore, theoretical studies have shown that methyl and phenyl substituents on the amide nitrogen can weaken the C-N amide bond. researchgate.net

The following table provides examples of how N-substitutions affect the properties and activities of related amide compounds.

N-Amide ModificationObserved EffectReference
N-substitution in fentanyl-related propanamidesCrucial for analgesic activity and receptor binding characteristics. acs.orgEmphasizes the importance of the N-substituent in receptor-ligand interactions.
Methyl and phenyl substitution on amide nitrogenDecreases the N-C bond dissociation energy, weakening the amide bond. researchgate.netSuggests that N-substitution can influence the metabolic stability of the compound.
N-benzyl substitution in 2-amido-3-(1H-indol-3-yl)-propanamidesThis region of the molecule was a key site for chemical modification to improve inhibitory activity. mdpi.comHighlights the tunability of biological activity through N-substitution.

Analysis of Stereochemical Effects on Biological Activity and Selectivity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. For chiral molecules like this compound, which possesses a stereocenter at the α-carbon of the propanamide moiety (if substituted), the spatial arrangement of atoms can have a dramatic effect on biological activity and selectivity. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other.

The importance of stereochemistry has been well-documented in various classes of propanamide-containing compounds. For example, in (3S)-3-amino-3-(2-chlorophenyl)propanamide, the specific (S)-stereochemistry is crucial for its biological activity. Similarly, for (S)-2-amino-N-benzylpropanamide, the (2S) designation points to a specific stereoisomer that is expected to have a distinct interaction with biological systems. cymitquimica.com

In the context of this compound analogs, it is highly probable that if a chiral center is present, one stereoisomer will be more active than the other. This is because the precise three-dimensional arrangement of the ethoxyphenyl group, the propanamide backbone, and any substituents will determine the complementarity of the molecule to its biological target.

The table below presents examples where stereochemistry plays a critical role in the biological activity of propanamide derivatives.

CompoundStereochemical ConsiderationImpact on Biological ActivityReference
(3S)-3-amino-3-(2-chlorophenyl)propanamideThe (3S) configuration is specified.The defined stereochemistry is critical for its biological activity.
(S)-2-amino-N-benzylpropanamideThe (2S) stereoisomer is specified.The specific stereochemistry influences its interaction with biological systems. cymitquimica.com
(3S)-3-amino-3-(3-fluorophenyl)propanamideThe (3S) configuration is highlighted as unique.This stereochemical configuration is crucial for its interaction with biological targets. smolecule.com
Stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamideThe synthesis and biological evaluation of individual stereoisomers were conducted.Different stereoisomers displayed distinct analgesic activities and opioid receptor binding characteristics. acs.org

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that are important for a particular biological effect.

For classes of compounds like N-aryl propanamides, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic properties (e.g., Hammett constants), lipophilicity (e.g., logP), and steric parameters. The development of robust QSAR models can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active.

Several studies have successfully applied QSAR modeling to propanamide derivatives. For instance, QSAR models have been developed to predict the leishmanicidal activity of N-aryl-propanamides and the antibacterial activity of (6-methoxy-2-naphthyl) propanamide derivatives. nih.govudc.galresearchgate.net These studies demonstrate the feasibility and utility of QSAR in understanding the SAR of propanamide-based compounds.

The development of a QSAR model for this compound and its analogs would involve the synthesis and biological testing of a diverse set of related compounds. The resulting data would then be used to build a predictive model that could guide the design of more potent and selective agents.

The following table summarizes the application of QSAR models to related propanamide structures.

Compound ClassApplication of QSARKey FindingsReference
N-phenylpropanamidesCorrelation of electronic and lipophilic parameters with antiproliferative effects.Fluorine substituents enhance metabolic stability but reduce solubility, while methyl groups increase lipophilicity.
N-aryl-propanamidesPrediction of leishmanicidal activity.In silico models identified compounds with a high probability of being active against various Leishmania species. nih.gov
(6-methoxy-2-naphthyl) propanamide derivativesExploration of structural requirements for antibacterial activity.3D pharmacophore and QSAR models were combined to understand the structural basis of the observed antibacterial properties. udc.galresearchgate.net
Petroleum hydrocarbon derivativesDevelopment of QSAR models for predicting no-effect concentrations.Showed that QSAR can be used for ecological risk assessment, with molecular descriptors explaining toxicity mechanisms. nih.gov

Mechanistic Studies on Biological Interactions

Elucidation of Enzyme Inhibition Mechanisms

The ability of N-(2-ethoxyphenyl)propanamide derivatives to inhibit specific enzymes has been a significant area of research. These studies have focused on identifying the precise molecular targets and quantifying the inhibitory potency.

Characterization of Specific Enzyme Targets

Research has identified several key enzymes as targets for this compound derivatives and related structures. These enzymes are implicated in a range of physiological and pathological processes.

Falcipain-2 (FP-2): This cysteine protease is a crucial enzyme for the survival of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.gov FP-2 is involved in the degradation of hemoglobin within the parasite's food vacuole. nih.gov A series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, which share a structural relationship with this compound, have been designed and evaluated as inhibitors of FP-2. nih.govmdpi.com

Cyclooxygenase (COX-1/2): These enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.comnih.gov The non-selective inhibition of both COX-1 and COX-2 is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Derivatives of this compound have been investigated for their potential to inhibit COX enzymes. evitachem.com For instance, Naproxen, a well-known NSAID, acts by competitively inhibiting both COX-1 and COX-2. mdpi.com

Lysine-Specific Demethylase 1 (LSD1): LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone and non-histone proteins. nih.govplos.org Its dysregulation has been linked to various cancers. nih.govnih.gov Several studies have focused on developing inhibitors of LSD1, including derivatives of tranylcypromine (B92988) and other small molecules. nih.gov

Acetylcholinesterase (AChE): This serine protease is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. nih.govsemanticscholar.org Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels. nih.govsemanticscholar.orgresearchgate.net A variety of heterocyclic compounds and propanamide derivatives have been synthesized and evaluated for their AChE inhibitory activity. researchgate.netturkjps.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 kinase is a validated strategy in cancer therapy. nih.gov Novel quinoxaline-3-propanamides have been explored as potential VEGFR-2 inhibitors. researchgate.netrsc.org

Detailed Kinetic Studies of Enzyme Inhibition

Kinetic studies, particularly the determination of the half-maximal inhibitory concentration (IC50), are essential for quantifying the potency of enzyme inhibitors.

A study on quinoxaline-3-propanamide derivatives identified a compound (compound 14) with significant VEGFR-2 inhibitory activity, showing an IC50 value of 0.076 µM, which is comparable to the established inhibitor sorafenib. researchgate.netrsc.org Another investigation into 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides as Falcipain-2 inhibitors found that several compounds exhibited moderate activity, with IC50 values ranging from 10.0 to 39.4 µM. nih.gov

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Quinoxaline-3-propanamide (cpd 14)VEGFR-20.076 µM researchgate.netrsc.org
2-Amido-3-(1H-indol-3-yl)-N-substituted-propanamidesFalcipain-210.0-39.4 µM nih.gov
N-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (cpd 12)AChE>30 µM (30.2% inhibition at 30 µM) turkjps.org
Sulfonamide derivatives (SZ14 and SZ9)Falcipain-24.1 µM and 5.4 µM researchgate.net
Sulfonamide derivatives (SZ14 and SZ9)Falcipain-34.9 µM and 6.3 µM researchgate.net

Investigation of Active Site Binding and Mechanisms of Catalytic Interference

Molecular docking and other computational studies provide insights into how these inhibitors interact with the active sites of their target enzymes. For instance, docking studies of quinoxaline-3-propanamide derivatives with VEGFR-2 revealed that the most active compounds form key interactions with essential amino acid residues in the enzyme's active site. researchgate.netrsc.org Similarly, the binding models of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides in the active site of Falcipain-2 have been studied to understand the structure-activity relationships and guide the design of more potent inhibitors. nih.govmdpi.com These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the enzyme-inhibitor complex.

Characterization of Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to bind to and modulate the activity of specific receptors, particularly those in the central nervous system.

Identification of Specific Receptor Targets

Serotonin (B10506) Receptors (specifically 5-HT6 receptor): The 5-HT6 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the brain and is a target for the development of cognitive enhancers and treatments for neuropsychiatric disorders. nih.govwikipedia.org Various arylpiperazine derivatives, which can be structurally related to this compound derivatives, have been investigated for their affinity to 5-HT6 receptors. acs.org

G Protein-Coupled Receptor 88 (GPR88): GPR88 is an orphan GPCR that is highly expressed in the striatum, a key brain region for motor control and reward. google.comnih.govopnme.com It is considered a promising target for treating central nervous system disorders. nih.gov Several synthetic agonists for GPR88 have been developed, including those based on a "reversed amide" scaffold. nih.gov

Determination of Binding Affinities and Receptor Selectivity Profiles

The affinity of a compound for its receptor target is typically quantified by the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for agonists. For example, a series of novel GPR88 agonists based on a (4-substituted-phenyl)acetamide scaffold were synthesized and evaluated, leading to the discovery of compounds with EC50 values comparable to or better than the known agonist 2-AMPP. nih.gov In the context of serotonin receptors, studies have focused on developing ligands with high affinity and selectivity for the 5-HT6 receptor over other serotonin receptor subtypes. nih.gov For instance, some antagonists exhibit over 100-fold selectivity for the 5-HT6 receptor. nih.gov

Compound ClassReceptor TargetBinding Affinity (Ki or EC50)SelectivityReference
(4-substituted-phenyl)acetamidesGPR88EC50 comparable to 2-AMPPAgonists nih.gov
Ro 04-67905-HT6 Receptor-100-fold over other 5-HT receptors nih.gov
SB-3998855-HT6 Receptor-200-fold over other 5-HT receptors nih.gov
3-benzylquinolin-2(1H)-one (cpd 2)GPR55Ki = 1.2 nMSelective over CB1R nih.gov

Analysis of Agonist, Antagonist, or Modulatory Mechanisms

The specific agonist, antagonist, or modulatory mechanisms of this compound itself are not extensively detailed in the available research. However, the broader class of propanamide derivatives has been investigated for various biological activities, suggesting potential mechanisms of action. For instance, some propanamide compounds are explored for their roles as receptor antagonists or modulators in various signaling pathways. nih.govmdpi.commdpi.com

Dissection of Molecular Recognition and Intermolecular Forces in Biological Contexts

The interaction of this compound and its analogs with biological targets is governed by a variety of intermolecular forces. These non-covalent interactions are critical for the formation of a stable ligand-target complex and for eliciting a biological response.

Characterization of Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonds are a key feature in the interaction of propanamide derivatives with biological targets. The amide group within the this compound structure is a prime site for hydrogen bonding, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. evitachem.comvulcanchem.com The ethoxy group's oxygen atom can also participate as a hydrogen bond acceptor. vulcanchem.com

In various ligand-target complexes involving similar compounds, hydrogen bonding has been shown to be crucial for stabilizing the interaction. For example, studies on related molecules have demonstrated the formation of hydrogen bonds with specific amino acid residues, such as Gly35, Ile36, and Lys105, within the binding site of enzymes like MDH2. mdpi.com In the context of receptor binding, the amide proton of some antagonists can form a hydrogen bond with the carboxyl group of an aspartic acid residue in the receptor. mdpi.com The formation of these hydrogen bond networks is a critical determinant of binding affinity and specificity. google.commdpi.com

Contribution of Hydrophobic Interactions and Lipophilic Aspects

Hydrophobic interactions play a significant role in the binding of this compound and its analogs to biological targets. The ethoxyphenyl group is a key contributor to the molecule's lipophilicity, which favors interactions with hydrophobic pockets in enzymes and receptors. ontosight.ai The ethoxy group, in particular, enhances the lipophilic character of the molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound C11H15NO2 193.24 Not specified 1 2 nih.gov
N-(2-adamantyl)-3-(2-ethoxyphenyl)propanamide C21H29NO2 327.5 4.2 1 2 nih.gov
2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide C19H20N2O3 324.38 3.32 1 4 fluorochem.co.uk

Analysis of Aromatic Stacking (π-π) Interactions

Aromatic stacking, or π-π interactions, involving the phenyl ring of this compound is another important factor in its biological interactions. The presence of the aromatic ring allows for interactions with aromatic residues, such as tryptophan, in the binding site of a target protein. probiologists.comsemanticscholar.org These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic systems, contribute to the stability of the ligand-target complex.

The efficiency of π-π stacking can be influenced by the distance between the interacting aromatic rings. probiologists.com In some cases, the aromatic ring of the ligand can engage in parallel π-π stacking with an indole (B1671886) ring of a tryptophan residue within the binding pocket. semanticscholar.org The presence of substituents on the aromatic ring can also modulate the strength and nature of these interactions.

Application of Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystalline structures. tandfonline.comeurjchem.com This method allows for the identification and analysis of close contacts between atoms, providing insights into the nature and relative importance of different intermolecular forces, including hydrogen bonds and other van der Waals interactions. tandfonline.comresearchgate.netresearchgate.net

Investigation of Tautomerism in Mediating Drug-Receptor Interactions

Tautomerism, the interconversion of structural isomers, can play a crucial role in drug-receptor interactions. For propanamide derivatives, tautomerism can influence the molecule's electronic properties and its ability to form hydrogen bonds. tandfonline.com For example, the amide-imidol tautomerism can alter the hydrogen bonding pattern, potentially leading to a more stable drug-receptor complex. tandfonline.com

While specific studies on the tautomerism of this compound are limited, research on related compounds has shown that different tautomeric forms can exhibit different binding affinities for a target receptor. tandfonline.com The presence of a hydroxyl group in a tautomeric form, for instance, can significantly enhance drug-receptor interactions through additional hydrogen bonding. tandfonline.com Computational studies, such as molecular docking, can be used to explore the binding modes of different tautomers and predict their relative stabilities within the receptor's active site. tandfonline.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-(2-adamantyl)-3-(2-ethoxyphenyl)propanamide
2-Cyano-N-(2-ethoxyphenyl)-3-(4-methoxyphenyl)propanamide
N-(2-ethoxyphenyl)-3-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]propanamide
Tryptophan
Aspartic acid
Glycine
Isoleucine

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Complex Mixture Separation

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For N-(2-ethoxyphenyl)propanamide and its analogs, several chromatographic methods are routinely employed.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity verification of this compound. Reverse-phase (RP) HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity. sielc.com The method's adaptability allows it to be used for final product purity checks, quantification in various matrices, and even for scaling up to preparative separation to isolate impurities. sielc.comsielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. For propanamide derivatives, mobile phases commonly consist of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detectors (LC-MS). sielc.comsielc.com Purity levels can be determined with high accuracy; for instance, HPLC analysis has been used to confirm purities as high as 99.65% for related propanamide compounds. google.com

Table 1: Example HPLC Parameters for Analysis of Propanamide Derivatives

Parameter Condition Source
Column Purospher C18 (5 µm, 250 x 4.6 mm) or Newcrom R1 researchgate.net, sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric or formic acid sielc.comsielc.com
Gradient Isocratic or gradient elution depending on sample complexity google.com
Detector Photodiode Array (PDA) at 254 nm and 280 nm or Mass Spectrometry (MS) researchgate.net
Application Purity assessment, quantification, impurity isolation sielc.comgoogle.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. asrjetsjournal.org While this compound itself may have limited volatility due to its molecular weight and polar amide group, GC analysis can be effectively performed on its more volatile derivatives. ojp.gov

Derivatization is a common strategy to enhance the volatility and thermal stability of analytes for GC analysis. For compounds containing active hydrogens, such as amides, perfluoroacylation is a widely used technique. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) react with the amide to produce derivatives that are more suitable for GC separation and provide highly specific fragmentation patterns in mass spectrometry (GC-MS). ojp.gov This approach is invaluable not only for quantification but also for the structural elucidation of isomers, which might be difficult to distinguish otherwise. ojp.gov GC combined with mass spectrometry (GC-MS) is a cornerstone for identifying bioactive constituents from natural and synthetic sources. asrjetsjournal.org

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used qualitative technique in synthetic organic chemistry. ajol.info Its primary application in the context of this compound synthesis is for real-time reaction monitoring. google.comacs.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel-coated) and developing it with an appropriate solvent system (eluent), chemists can track the consumption of starting materials and the formation of the desired product. researchgate.netajol.info

The choice of eluent is critical for achieving good separation. A patent for a related compound specifies an eluent system of methyl ethyl ketone (MEK), chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and isopropyl alcohol (IPA) in a 12:8:2:2 ratio. google.com After development, the separated spots are visualized, commonly under a UV lamp at 254 nm, to assess the reaction's progress. ajol.info This allows for the timely quenching, work-up, and purification of the reaction mixture, preventing the formation of unwanted byproducts. acs.org

Gas Chromatography (GC) for Volatile Derivative Analysis

Spectroscopic Methods in Quantitative Analysis of Research Samples

While chromatography separates components, spectroscopy is used to elucidate their structure and, in many cases, to quantify them. For this compound, a combination of spectroscopic methods is essential for unambiguous characterization. researchgate.netsynhet.com

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for structural elucidation, providing detailed information about the molecular framework. researchgate.net Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the amide C=O and N-H stretches. tandfonline.com Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), provides the molecular weight of the compound and valuable fragmentation data that aids in structural confirmation. researchgate.netsmolecule.com High-resolution mass spectrometry (HRMS) is particularly important for determining the precise elemental composition. researchgate.net

While these techniques are often used qualitatively, they can be adapted for quantitative analysis. Quantitative NMR (qNMR), for example, can determine the concentration of an analyte by integrating its signals relative to a certified internal standard. Similarly, UV-Vis spectrophotometry, by establishing a calibration curve, can be used for quantification. researchgate.net In mass spectrometry, quantitative analysis is routinely performed by monitoring specific ion currents and comparing them against those of a stable isotope-labeled internal standard.

Development of Chiral Separation Techniques for Enantiomeric Resolution

The structure of this compound may contain a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, the ability to separate and analyze them is crucial. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric resolution. bgb-analytik.com

Developing a chiral separation method is often more challenging than standard reverse-phase HPLC because it relies on creating transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). bgb-analytik.com There is no universal CSP, and successful separation often requires screening a library of different chiral columns. bgb-analytik.com

Common types of CSPs include:

Pirkle-type phases: These are "brush-type" phases designed to have specific interaction points (e.g., π-π interactions, hydrogen bonding) in a fixed stereochemical orientation. researchgate.net

Polysaccharide-based phases: Columns like RegisPack and RegisCell, which are based on derivatives of cellulose (B213188) and amylose, are widely used and have broad applicability for separating a diverse range of chiral compounds. bgb-analytik.com

Cyclodextrin-based phases: These CSPs separate enantiomers based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity. researchgate.net

The development process involves testing various CSPs with different mobile phases, typically normal-phase (e.g., hexane/isopropanol) or reverse-phase, to find conditions that provide adequate resolution (α > 1.1) between the enantiomer peaks. bgb-analytik.com

Methodologies for Impurity Profiling and Characterization in Synthesized Research Compounds

Impurity profiling—the identification and quantification of all impurities present in a synthesized compound—is a critical aspect of chemical research and development, guided by regulatory bodies. ijpsr.com An impurity is any component that is not the defined chemical substance. ijpsr.com A systematic approach is required to ensure the purity and safety of the compound.

The process typically begins with a high-sensitivity analytical technique, like LC-MS/MS, to detect and tentatively identify potential impurities present in the active pharmaceutical ingredient (API) or research compound. indocoanalyticalsolutions.com This technique can profile impurities even at trace levels. indocoanalyticalsolutions.com

Once impurities are detected, the next step is often to isolate them for definitive structural characterization. Preparative chromatography, including flash and preparative HPLC, is used to obtain sufficient quantities of the isolated impurities. indocoanalyticalsolutions.com The final step is the structural elucidation of these isolated compounds using a combination of spectroscopic techniques, primarily high-field NMR (1D and 2D), mass spectrometry, and FTIR. indocoanalyticalsolutions.com This comprehensive characterization allows for a complete understanding of the impurity profile of the synthesized this compound.

Future Research Trajectories and Implications for Biomedical Science

Rational Design and Synthesis of Novel N-(2-ethoxyphenyl)propanamide-Based Scaffolds

The rational design and synthesis of new chemical entities are central to advancing the therapeutic potential of the this compound core. This approach involves the strategic modification of the lead structure to enhance potency, selectivity, and pharmacokinetic properties. acs.org The process often utilizes molecular hybridization, combining pharmacophoric fragments from different molecules to create novel scaffolds with improved activity. acs.org

Research has already demonstrated the feasibility of modifying the propanamide framework to target diverse biological systems. For instance, a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized to explore their inhibitory activity against HIV-1 reverse transcriptase. ias.ac.in Among these, the this compound derivative was successfully created by reacting 3-chloro-N-(2-ethoxyphenyl)propanamide with 1,2,3,4-tetrahydroisoquinoline. ias.ac.in Similarly, in the quest for new antimalarial agents, researchers designed and synthesized a series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides as inhibitors of falcipain-2, a crucial protease in P. falciparum. mdpi.com This work included the synthesis of an N-(4-ethoxyphenyl)-propanamide analog, highlighting how modifications to the N-phenyl substituent can be tailored to fit specific enzyme active sites. mdpi.com

Future synthetic strategies will likely focus on:

Scaffold Hopping and Diversification: Replacing the core propanamide structure or the ethoxyphenyl group with bioisosteres to explore new chemical space and intellectual property landscapes. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically altering substituents on the phenyl ring and the propanamide backbone to identify key pharmacophores and optimize interactions with biological targets. nih.govvulcanchem.com

Biocatalytic Synthesis: Employing enzymes to create chiral centers or perform specific transformations, offering more efficient and sustainable synthetic routes compared to traditional chemical methods. acs.org

A summary of representative synthetic strategies for related scaffolds is presented below.

Target Scaffold ClassSynthetic ApproachTargeted Biological ActivityReference
3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(aryl)propanamidesReaction of 3-chloro-N-(aryl) propanamides with 1,2,3,4-tetrahydroisoquinoline.HIV-1 Reverse Transcriptase Inhibitor ias.ac.in
2-amido-3-(1H-indol-3-yl)-N-(aryl)-propanamidesAcylation of a key amine intermediate with various acyl chlorides.Falcipain-2 Inhibitor (Antimalarial) mdpi.com
1-thioxo-2,4-dihydro- Current time information in Bangalore, IN.evitachem.comtriazolo[4,3-a]quinazolin-5(1H)-onesMulti-step synthesis to build a novel heterocyclic scaffold for exploring structure-activity relationships.Plk1 PBD Inhibitor (Anticancer) nih.gov
Quinoxaline-3-propanamidesAminolysis of an ethyl propanoate ester with various substituted anilines.VEGFR-2 Inhibitor (Anticancer) rsc.org

Systematic Exploration of Uncharted Biological Targets and Signaling Pathways

While analogs of this compound have been evaluated against several known targets, a vast landscape of biological space remains unexplored. The structural features of this compound class, including its amide linkage, aromatic rings, and the flexible propanamide backbone, suggest potential interactions with a wide variety of enzymes and receptors.

Analogs have shown inhibitory activity against targets such as acetylcholinesterase, monoamine oxidase, and butyrylcholinesterase, indicating potential in neurodegenerative disease research. smolecule.com Other derivatives have been investigated for anticancer properties, with demonstrated activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and polo-like kinase 1 (Plk1). nih.govrsc.org The broad anti-inflammatory, antimicrobial, and antifungal activities reported for some analogs further suggest interactions with multiple, potentially yet-to-be-identified pathways. smolecule.comontosight.ai

Future research should systematically screen this compound and its derivatives against broad panels of biological targets. Key directions include:

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired physiological outcome (e.g., inhibition of cancer cell proliferation) without a preconceived target, followed by target deconvolution to identify the mechanism of action. vulcanchem.com

Chemoproteomics: Employing activity-based protein profiling to identify novel protein targets that covalently or non-covalently interact with reactive probes derived from the this compound scaffold.

Pathway Analysis: Investigating how these compounds modulate complex signaling cascades, such as those involved in G-protein coupled receptor (GPCR) signaling or growth factor receptor pathways. nih.govgoogle.com

The table below summarizes the diverse biological targets already identified for compounds related to the this compound scaffold, hinting at the potential for discovering new applications.

Biological Target/ActivityCompound Class/ExamplePotential Therapeutic AreaReference
HIV-1 Reverse Transcriptase3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-ethoxyphenyl)propanamideAntiviral (HIV) ias.ac.in
Falcipain-2(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(4-ethoxyphenyl)-propanamideAntimalarial mdpi.com
Acetylcholinesterase, MAO, BuChE2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamideNeurodegenerative Disorders smolecule.com
VEGFR-2Novel quinoxaline-3-propanamidesCancer rsc.org
Dopamine (B1211576) D₂/D₃ ReceptorsN‐{4‐[4‐(2‐Methoxyphenyl)piperazin‐1‐yl]butyl}‐4‐(pentafluoro‐λ6‐sulfanyl)benzamideNeurological Disorders researchgate.net

Integration of Advanced Computational Approaches for Enhanced Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These methods can predict the binding affinity of a ligand to a target, elucidate binding modes, and guide the rational design of more potent and selective analogs, thereby reducing the time and cost associated with synthesizing and screening large numbers of compounds.

For scaffolds related to this compound, computational approaches have already proven valuable. Molecular docking was used to investigate the binding patterns of propanamide derivatives within the active site of HIV-1 reverse transcriptase and to screen for novel falcipain-2 inhibitors. ias.ac.inmdpi.com In other studies, docking suggested an affinity for NMDA receptors, pointing to a potential neuroprotective mechanism. vulcanchem.com More advanced techniques, such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM-GBSA), have been used to study the stability of ligand-protein complexes and to explore ligand unbinding pathways for related amide-containing molecules. frontiersin.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) studies have provided deep insights into intermolecular interactions that are critical for receptor binding. researchgate.net

Future computational efforts should focus on:

Virtual Screening: High-throughput virtual screening of large compound libraries against homology-modeled or crystal structures of unexplored targets to identify new hits based on the this compound scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of synthesized analogs with their biological activities, enabling the prediction of activity for yet-unsynthesized compounds. wiley.com

Pharmacophore Modeling: Creating pharmacophore models based on known active compounds to define the essential three-dimensional arrangement of functional groups required for biological activity, aiding in the design of novel scaffolds. researchgate.net

AI and Machine Learning: Integrating artificial intelligence and machine learning algorithms to analyze large datasets from screening, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and propose novel molecular structures with a high probability of success.

Computational TechniqueApplication in Drug DiscoveryExample from Related ResearchReference
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a protein target.Investigated binding of propanamides to HIV-1 RT; virtual screening for falcipain-2 and aquaporin-3 inhibitors. ias.ac.inmdpi.comfrontiersin.org
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to assess the stability of protein-ligand complexes.Analyzed the stability and binding free energy of inhibitors in the active site of aquaporin-3. nih.gov
QSARCorrelates chemical structure with biological activity to predict the potency of new compounds.Used to study novel N-hetaryl-substituted acetamides as antimicrobial agents. wiley.com
QM/MMCombines quantum mechanics and molecular mechanics to study reaction mechanisms and interactions.Provided insights into the intermolecular interactions between ligands and dopamine D2/D3 receptors. researchgate.net

Development of this compound and its Analogs as Chemical Biology Research Probes and Tool Compounds

Beyond their potential as therapeutic agents, small molecules are invaluable as chemical probes or "tool compounds" for basic research. These tools allow for the acute and reversible modulation of a specific protein's function within cells or whole organisms, enabling researchers to dissect complex biological pathways and validate new drug targets. evitachem.comsmolecule.com

The development of a high-quality chemical probe requires exceptional potency and, most importantly, high selectivity for the intended target over other related proteins. nih.gov Several compounds with a propanamide core have been identified as having potential utility as research probes. smolecule.comontosight.ai For example, a complex benzothieno[2,3-d]pyrimidine propanamide was suggested for use as a probe to study enzyme activity or receptor interactions. evitachem.com The development of highly specific inhibitors for targets like the polo-box domain (PBD) of Plk1 provides researchers with tools that are superior to older, more reactive, and less specific compounds. nih.gov

Future work in this area should aim to:

Optimize for Selectivity: Iteratively modify the this compound scaffold to maximize selectivity for a single biological target. This is often a more challenging goal than optimizing for potency alone.

Develop Photoaffinity Probes: Incorporate photoreactive groups into the molecular structure. Upon UV irradiation, these probes form a covalent bond with their target protein, allowing for its definitive identification and isolation from complex biological samples.

Create "Bump & Hole" Analogs: Engineer a "hole" into the target protein's active site through mutagenesis and synthesize a "bumped" ligand that uniquely fits into this modified site. This strategy ensures that the probe interacts only with the engineered protein, providing an exquisitely specific tool for research.

Fragment-Based Probe Design: Use fragment-based screening to identify small, low-affinity binders to different pockets on a target protein, and then link these fragments together to create a high-affinity, selective probe. acs.org

The ultimate goal is to create a toolbox of highly selective probes derived from the this compound scaffold, each designed to interrogate a specific biological target. Such a toolbox would be a powerful resource for the biomedical research community, facilitating the exploration of biology and the validation of next-generation therapeutic strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.